molecular formula C11H14BrNO2 B12333737 Benzenepropanoicacid,-amino-2-bromo-,ethylester,(R)- CAS No. 275826-37-4

Benzenepropanoicacid,-amino-2-bromo-,ethylester,(R)-

Cat. No.: B12333737
CAS No.: 275826-37-4
M. Wt: 272.14 g/mol
InChI Key: OPSIOBGQBWZULR-SNVBAGLBSA-N
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Description

Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, an amino group, a bromine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- typically involves multiple steps, including the bromination of aniline derivatives and subsequent esterification. One common method involves the reaction of a substrate with copper(II) bromide (CuBr2) in a solvent like tetrahydrofuran (THF) to produce bromoaniline . This intermediate can then undergo further reactions to introduce the ethyl ester group and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts, as well as efficient separation and purification techniques, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Typically involves bromine (Br2) and a catalyst like iron(III) bromide (FeBr3).

    Esterification: Involves an alcohol (e.g., ethanol) and an acid catalyst (e.g., sulfuric acid).

    Hydrolysis: Requires water and a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, bromination of the benzene ring yields bromobenzene derivatives, while esterification produces ethyl esters.

Scientific Research Applications

Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the amino and bromine groups, along with the ethyl ester, allows for a wide range of chemical transformations and applications.

Properties

CAS No.

275826-37-4

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

OPSIOBGQBWZULR-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1Br)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Br)N

Origin of Product

United States

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